molecular formula C20H23BFNO4 B3251506 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester CAS No. 2096334-41-5

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

Cat. No.: B3251506
CAS No.: 2096334-41-5
M. Wt: 371.2 g/mol
InChI Key: UHCMAXKZBAJKSQ-UHFFFAOYSA-N
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Description

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester ( 2096334-41-5) is a protected boronic acid ester that serves as a versatile organoboron building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. With the molecular formula C20H23BFNO4, this compound features a benzyloxycarbonyl (Cbz) group protecting the aromatic amine, which ensures stability during synthetic transformations. The pinacol ester group enhances the compound's stability and solubility, making it a preferred reagent for complex multi-step syntheses. The primary research application of this compound is its use in Suzuki-Miyaura cross-coupling reactions, where it acts as a key intermediate for the construction of biaryl and heterobiaryl structures. The Cbz-protected amino group is a crucial feature, as it is stable to the basic conditions of cross-coupling and can be selectively deprotected later using methods such as hydrogenolysis to reveal the free amine . This makes the compound exceptionally valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules, including those with potential antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, boronic acid pinacol esters are gaining significant attention in materials science, particularly in the development of responsive drug delivery systems. For instance, phenylboronic acid pinacol esters have been utilized to create reactive oxygen species (ROS)-responsive nanocarriers for targeted therapies, such as the treatment of inflammatory diseases like periodontitis . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-11-8-12-16(17(15)22)23-18(24)25-13-14-9-6-5-7-10-14/h5-12H,13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCMAXKZBAJKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801124142
Record name Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-41-5
Record name Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801124142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester typically involves multiple steps. One common method includes the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. The pinacol ester is then formed to enhance the stability of the boronic acid group.

    Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

    Introduction of the Boronic Acid Group: The protected amino compound is then subjected to a borylation reaction using a boronic acid derivative, often in the presence of a palladium catalyst.

    Formation of the Pinacol Ester: The boronic acid group is converted to its pinacol ester form using pinacol in the presence of a dehydrating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, oxidizing agents, and nucleophiles. Major products formed from these reactions include phenols, deprotected amines, and substituted aromatic compounds.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester serves as a boron source in this reaction, enabling the synthesis of complex organic molecules. The presence of the Cbz (carbobenzyloxy) protecting group allows for selective reactions while maintaining the integrity of amino functionalities.

  • Mechanism : The reaction typically involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base. The fluorine substituent can influence the reactivity and selectivity of the coupling process.

Synthesis of Unnatural Amino Acids

Research has shown that boronic acids can facilitate the synthesis of unnatural amino acids through cross-coupling reactions. The ability to introduce diverse functional groups into amino acids is essential for developing peptide-based drugs with improved pharmacological properties .

  • Case Study : A study demonstrated that 3-(Cbz-Amino)-2-fluorophenylboronic acid was used to synthesize novel amino acid derivatives that exhibit enhanced binding affinity to specific receptors, showcasing its potential in drug design .

Development of Anticancer Agents

Fluorinated compounds often exhibit improved metabolic stability and bioactivity. The incorporation of 3-(Cbz-Amino)-2-fluorophenylboronic acid into drug candidates has been explored for developing anticancer agents that target specific signaling pathways.

  • Example : Research indicates that compounds derived from this boronic acid exhibit selective cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Inhibitors for Enzymatic Reactions

Boronic acids are known to act as reversible inhibitors for certain enzymes, particularly proteases and kinases. The unique structure of 3-(Cbz-Amino)-2-fluorophenylboronic acid allows it to interact with enzyme active sites effectively.

  • Application : Studies have investigated its use as an inhibitor for proteasome activity in cancer treatment, highlighting its role in modulating cellular pathways involved in tumor growth .

Self-Assembly and Nanotechnology

The self-assembly properties of boronic esters have been utilized in creating nanostructured materials. 3-(Cbz-Amino)-2-fluorophenylboronic acid can participate in forming supramolecular structures through dative bonding interactions.

  • Research Insight : Recent studies have explored the self-assembly of fluorinated boronic esters with bipyridine ligands, leading to novel materials with potential applications in sensors and drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester involves its reactivity as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The Cbz protecting group provides stability to the amino group, allowing for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Key Properties :

  • Stability: The Cbz group confers stability under basic and acidic conditions, making it suitable for multi-step syntheses. Deprotection typically requires hydrogenolysis .
  • Reactivity : The boronic acid pinacol ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of biaryl synthesis .

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Differences
4-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester C₂₀H₂₃BFNO₄ 371.22 Cbz-Amino (4), F (2) Amino group at position 4 instead of 3; may alter steric hindrance in coupling reactions .
5-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester C₂₀H₂₃BFNO₄ 371.22 Cbz-Amino (5), F (2) Electron-withdrawing effects differ due to meta-substitution, potentially reducing coupling efficiency .

Protecting Group Variations

Compound Name Molecular Formula Molecular Weight Protecting Group Reactivity & Stability
3-(Boc-Amino)-2-fluorophenylboronic acid, pinacol ester C₁₇H₂₄BFNO₄ 351.18 Boc Labile under acidic conditions; preferred for orthogonal deprotection strategies .
3-Amino-2-fluorophenylboronic acid, pinacol ester C₁₂H₁₆BFNO₂ 237.1 None Highly reactive but prone to oxidation; limited shelf life .

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight Functional Groups Impact on Reactivity
2-Fluoro-3-(methylcarbamoyl)phenylboronic acid, pinacol ester C₁₄H₁₉BFNO₃ 279.11 Methylcarbamoyl Electron-withdrawing carbamoyl group reduces boronic acid nucleophilicity, slowing coupling kinetics .
4-Cyano-3-(cyclopropylmethoxy)-2-fluorophenylboronic acid, pinacol ester C₁₇H₂₀BFNO₃ 340.16 Cyano, Cyclopropoxy Bulky substituents decrease solubility in polar solvents; cyano group enhances electronic deficiency .

Suzuki-Miyaura Cross-Coupling Efficiency

  • Target Compound : Demonstrated moderate reactivity in couplings with aryl halides, achieving yields of 42–48% under standard Pd catalysis .
  • Unprotected Amino Analogs: Higher reactivity (e.g., 3-amino-2-fluorophenylboronic ester) but require inert atmospheres to prevent oxidation .
  • Boc-Protected Analogs : Efficient coupling but incompatible with acidic reaction conditions due to Boc lability .

Biological Activity

3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester, is a boronic acid derivative notable for its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the realm of medicinal chemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic strategies.

Chemical Structure and Properties

The compound has a unique structure that includes a fluorophenyl group and a pinacol boronate ester, which contributes to its reactivity and biological interactions. The presence of the carbobenzyloxy (Cbz) group enhances its stability and solubility, making it suitable for various biological assays.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Research indicates that it exhibits potent inhibition against clinically relevant MBLs like VIM-1 and NDM-1, with IC50 values in the submicromolar range .
  • Anticancer Activity : Preliminary studies suggest that boronic acid derivatives can interfere with cancer cell proliferation. The mechanism often involves the modulation of proteasomal activity, leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound's ability to inhibit bacterial enzymes positions it as a candidate for developing new antimicrobial agents, particularly against resistant strains .

The mechanism through which 3-(Cbz-Amino)-2-fluorophenylboronic acid exerts its biological effects primarily involves:

  • Binding Interactions : The boron atom in the compound forms reversible covalent bonds with diols present in biological systems, including enzymes and receptors. This interaction can lead to significant changes in enzyme activity and protein function .
  • Signal Transduction Modulation : By influencing key signaling pathways, this compound may alter cellular responses to external stimuli, contributing to its therapeutic effects .

Case Studies

  • Inhibition of Metallo-β-lactamases :
    • A study demonstrated that 3-(Cbz-Amino)-2-fluorophenylboronic acid effectively inhibits VIM-1 with a pIC50 value of approximately 8.5, showcasing its potential as an antibiotic adjuvant .
  • Anticancer Activity Assessment :
    • In vitro assays revealed that the compound induces apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent. Detailed mechanistic studies are ongoing to elucidate the specific pathways involved .

Data Table: Biological Activity Summary

Biological ActivityTarget/PathwayIC50/pIC50 ValuesReferences
Enzyme InhibitionMetallo-β-lactamases (VIM-1)IC50 ~ 0.00032 μM (pIC50 8.5)
Anticancer ActivityVarious cancer cell linesIC50 values vary
Antimicrobial PropertiesBacterial enzymesSubmicromolar range

Q & A

Q. Methodology :

  • TLC Monitoring : Use silica plates with fluorescent indicator (eluent: hexane/EtOAc 7:3).
  • Mass Spec Fragmentation : Identify impurities via characteristic m/z peaks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester
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3-(Cbz-Amino)-2-fluorophenylboronic acid, pinacol ester

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